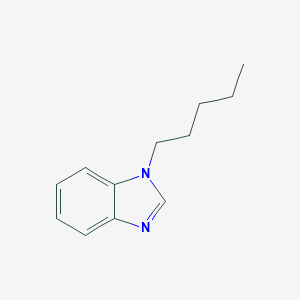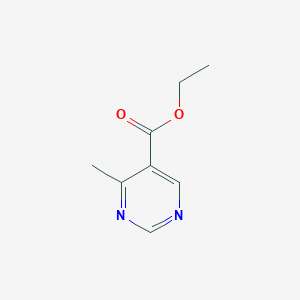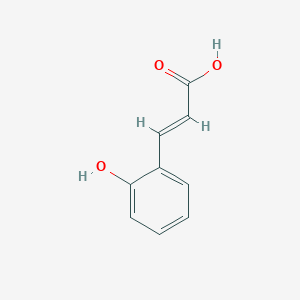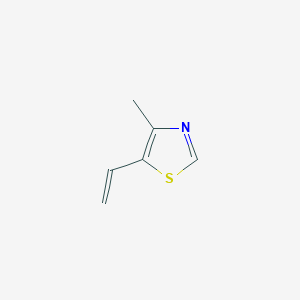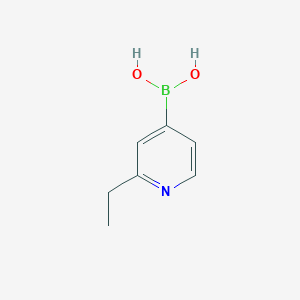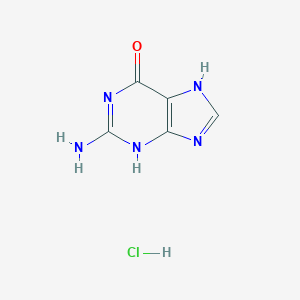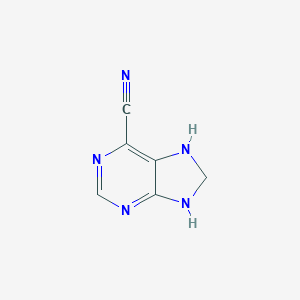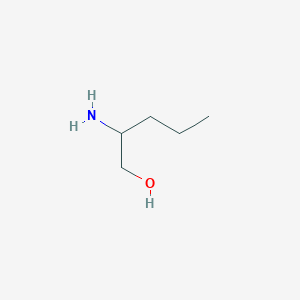
2-Aminopentan-1-ol
Übersicht
Beschreibung
Catalyst-Controlled Reversal of Chemoselectivity
The study presented in the first paper demonstrates a method for the selective acylation of 2-aminopentane-1,5-diol derivatives. The process utilizes organocatalysis to achieve high chemo- and regioselectivity, allowing the acyl group to be introduced onto the secondary hydroxy group despite the presence of a primary hydroxy group. This is attributed to the molecular recognition capabilities of the catalyst used in the reaction .
Synthesis Analysis
The second paper discusses the synthesis of S-2-amino-5-azolylpentanoic acids, which are structurally related to L-ornithine and serve as inhibitors of nitric oxide synthases (NOS). The synthesis involves the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with various azoles under basic conditions, followed by deprotection. The study identifies 2-amino-5-(imidazol-1-yl)pentanoic acid as the most potent inhibitor in the series, providing insights into the structure-activity relationships of these compounds .
Molecular Structure Analysis
In the third paper, the synthesis of 2-aminofuran derivatives is described. The process involves a [2+2] cycloaddition-retroelectrocyclization of 3-(1-azulenyl or N,N-dimethylanilino)-2-propyn-1-ols with tetracyanoethylene, followed by an intramolecular nucleophilic addition. The resulting 2-aminofuran derivatives can be further transformed into 6-aminopentafulvene derivatives through reaction with various amines. The molecular structures of these compounds were confirmed by single-crystal X-ray structural analysis .
Chemical Reactions Analysis
The papers collectively provide a range of chemical reactions involving 2-aminopentan-1-ol derivatives. The first paper focuses on selective acylation reactions , while the second paper explores the synthesis of NOS inhibitors through reactions with azoles . The third paper details the transformation of 2-aminofuran derivatives into 6-aminopentafulvene derivatives, showcasing the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 2-aminopentan-1-ol, they do provide valuable information on the reactivity and potential applications of its derivatives. The selective acylation , inhibition of NOS , and conversion into various heterocyclic compounds suggest that these derivatives have significant chemical reactivity and potential for use in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Synthesis of Derivatives : 2-Aminomethyloxy derivatives of 1-(propylsulfanyl)pentane were synthesized, starting from compounds related to 2-Aminopentan-1-ol. These derivatives were tested as antimicrobial additives and antiseptics (Dzhafarov et al., 2010).
Catalytic Applications : Catalyst-controlled acylation of 2-aminopentane-1,5-diol derivatives achieved high chemo- and regioselectivity, demonstrating the compound's potential in selective organic synthesis (Yoshida et al., 2012).
Biochemical and Biocatalytic Studies
Biocatalytic Synthesis : Research into the biocatalytic synthesis of chiral amino alcohols like (2S,3S)-2-aminopentane-1,3-diol, a compound structurally related to 2-Aminopentan-1-ol, showed the effectiveness of using engineered bacteria for synthesizing valuable biochemicals (Smith et al., 2010).
Metabolic Engineering : The synthesis of pentanol isomers, including compounds similar to 2-Aminopentan-1-ol, in microorganisms was studied for potential biofuel applications (Cann & Liao, 2009).
Medicinal Chemistry and Pharmacology
Antiviral Activities : Triterpenic conjugates with 2-aminobutan-1-ol, a compound related to 2-Aminopentan-1-ol, were synthesized and evaluated for their antiviral activities, showing potent microbicidal actions (Tolmacheva et al., 2019).
Enzyme Interaction Studies : Compounds like 1,5 bis-dibenzyl-aminopentane, structurally related to 2-Aminopentan-1-ol, were synthesized to study their interactions with serine proteases, providing insights into enzyme-substrate interactions (Verevka et al., 1991).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-aminopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAXUFGARZZKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936858 | |
| Record name | 2-Amino-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopentan-1-ol | |
CAS RN |
16369-14-5, 4146-04-7 | |
| Record name | 2-Amino-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16369-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentanol, 2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16369-14-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-2-Amino-1-pentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride](/img/structure/B145755.png)
